molecular formula C19H26N2O3 B6637928 7-[1-(1,3-Benzoxazol-2-yl)ethyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol

7-[1-(1,3-Benzoxazol-2-yl)ethyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol

Cat. No. B6637928
M. Wt: 330.4 g/mol
InChI Key: SRZIWNQRQYHYEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[1-(1,3-Benzoxazol-2-yl)ethyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, BEO-1061.

Mechanism of Action

The mechanism of action of BEO-1061 is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This modulation can lead to changes in the activity of various neurotransmitters, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
BEO-1061 has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to have analgesic and anti-inflammatory effects. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of BEO-1061 for lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of BEO-1061 is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on BEO-1061. One area of interest is the potential use of this compound as a treatment for Alzheimer's disease. Another area of research is the development of more potent and selective sigma-1 receptor modulators based on the structure of BEO-1061. Additionally, further studies are needed to fully understand the mechanism of action of BEO-1061 and its potential applications in various fields of research.

Synthesis Methods

The synthesis of BEO-1061 is a complex process that involves several steps. The first step is the preparation of the starting material, 1,3-benzoxazole-2-carboxylic acid. This is achieved by reacting o-phenylenediamine with ethyl chloroformate in the presence of potassium carbonate. The resulting product is then reacted with ethyl 4-bromobutyrate to form 1-(4-bromobutyl)-1,3-benzoxazole-2-carboxylic acid ethyl ester.
The next step involves the conversion of the ethyl ester to the corresponding amide by reacting it with ammonia in ethanol. The amide is then reduced using sodium borohydride to form the amine, which is then reacted with 3-chloropropanol to form BEO-1061.

Scientific Research Applications

BEO-1061 has been studied extensively for its potential applications in scientific research. One of the major areas of research has been in the field of neuroscience. BEO-1061 has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation.

properties

IUPAC Name

7-[1-(1,3-benzoxazol-2-yl)ethyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-3-23-17-12-16(22)19(17)8-10-21(11-9-19)13(2)18-20-14-6-4-5-7-15(14)24-18/h4-7,13,16-17,22H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZIWNQRQYHYEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCN(CC2)C(C)C3=NC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.